2-Methyl-3-pentanone
2-Methyl-3-pentanone
Ethyl isopropyl ketone, also known as 2-methyl-3-pentanal or 2-methylpentan-3-one, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Ethyl isopropyl ketone is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Ethyl isopropyl ketone has been primarily detected in feces. Ethyl isopropyl ketone is a mint tasting compound that can be found in corn. This makes ethyl isopropyl ketone a potential biomarker for the consumption of this food product.
Ethyl isopropyl ketone is a ketone.
Ethyl isopropyl ketone is a ketone.
Brand Name:
Vulcanchem
CAS No.:
565-69-5
VCID:
VC21244681
InChI:
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h5H,4H2,1-3H3
SMILES:
CCC(=O)C(C)C
Molecular Formula:
C6H12O
Molecular Weight:
100.16 g/mol
2-Methyl-3-pentanone
CAS No.: 565-69-5
Cat. No.: VC21244681
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethyl isopropyl ketone, also known as 2-methyl-3-pentanal or 2-methylpentan-3-one, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Ethyl isopropyl ketone is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Ethyl isopropyl ketone has been primarily detected in feces. Ethyl isopropyl ketone is a mint tasting compound that can be found in corn. This makes ethyl isopropyl ketone a potential biomarker for the consumption of this food product. Ethyl isopropyl ketone is a ketone. |
|---|---|
| CAS No. | 565-69-5 |
| Molecular Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
| IUPAC Name | 2-methylpentan-3-one |
| Standard InChI | InChI=1S/C6H12O/c1-4-6(7)5(2)3/h5H,4H2,1-3H3 |
| Standard InChI Key | HYTRYEXINDDXJK-UHFFFAOYSA-N |
| SMILES | CCC(=O)C(C)C |
| Canonical SMILES | CCC(=O)C(C)C |
| Boiling Point | 113.5 °C 113.5°C |
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